3,5-Difluoro-2-methylbenzoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-2-methylbenzoic acid is represented by the InChI code: 1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) . This indicates that the compound has a benzene ring with two fluorine atoms and one methyl group attached to it, along with a carboxylic acid group.Scientific Research Applications
Solubility and Chemical Properties
3,5-Difluoro-2-methylbenzoic acid's solubility in organic solvents like alcohol and alkyl acetate at 298.15 K has been studied, showing its interaction with various solvents. This research has significant implications in understanding the chemical properties and solubility behavior of this compound in different environments (Ye et al., 2011).
Coordination Polymers
The compound's ability to form coordination polymers when combined with cobalt complexes and 4,4'-bipyridine has been observed. These polymers exhibit different structural patterns depending on the solvents used in the synthesis process, indicating potential applications in materials science and molecular self-assembly (Pedireddi & Varughese, 2004).
Thermal Decomposition
Studies on the thermal decomposition of 3,5-dinitro-4-methylbenzoic acid, a related compound, provide insights into its stability and decomposition patterns under different temperatures. This research is crucial for applications that require thermal processing of the compound (Sanchirico, 2015).
Hydrogen Bond Mediated Networks
Research indicates that 3,5-dinitro-4-methylbenzoic acid can form supramolecular assemblies through hydrogen bonding. These assemblies have potential applications in the development of novel materials and chemical sensors (Varughese & Pedireddi, 2005).
Ionization and Thermodynamic Properties
The ionization properties and thermodynamics of difluorobenzoic acids, including 3,5-difluoro-2-methylbenzoic acid, have been investigated. Such studies are essential for understanding the compound's behavior in various chemical processes and its potential applications in pharmaceuticals and chemical synthesis (Strong et al., 1987).
Layered Structures and Host-Guest Chemistry
3,5-Dinitro-4-methylbenzoic acid has been shown to form layered structures and cocrystals, which can incorporate other molecules. This property is significant for the development of molecular sieves, drug delivery systems, and catalysts (Pedireddi et al., 1998).
Synthesis Processes
Research on the preparation of compounds like 3,5-difluorophenylacetic acid from related chemicals provides insights into the synthetic routes and methodologies for producing derivatives of 3,5-difluoro-2-methylbenzoic acid. This information is vital for chemical manufacturing and pharmaceutical industries (Lin Yuan-bin, 2007).
Safety And Hazards
The safety data sheet for 3,5-Difluoro-2-methylbenzoic acid suggests that it may cause skin irritation and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
3,5-difluoro-2-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGLKDIYYKDEQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602585 |
Source
|
Record name | 3,5-Difluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-methylbenzoic acid | |
CAS RN |
1003710-06-2 |
Source
|
Record name | 3,5-Difluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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